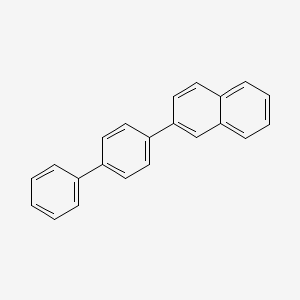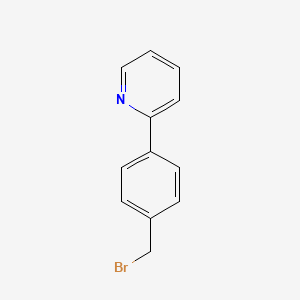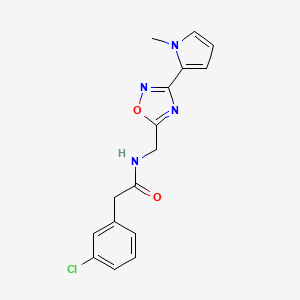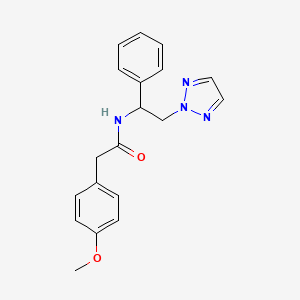
2-(4-Phenylphenyl)naphthalene
説明
2-(4-Phenylphenyl)naphthalene is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a phenyl group attached at the 2-position. The molecular weight is 280.37.Chemical Reactions Analysis
Naphthalene and its derivatives are known to undergo various organic transformations . They have multiple reactive sites that allow them to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis
Naphthalene derivatives exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which contribute to their high quantum yield and excellent photostability .科学的研究の応用
Atmospheric Chemistry and Environmental Impact
- Gas-Phase Reactions: Naphthalene and biphenyl, closely related to 2-(4-Phenylphenyl)naphthalene, undergo gas-phase reactions with OH radicals and N₂O₅, playing a significant role in atmospheric chemistry. The kinetics of these reactions and the formation of nitronaphthalene products have been extensively studied (Atkinson et al., 1987).
Material Science and Electronics
- Charge Transport Properties: Naphthalene diimides (NDIs), which can be derivatives of this compound, are used to tune charge transport properties in n-channel and ambipolar transistors. The position of fluorine atoms on the molecular backbone significantly influences these properties (Zhang et al., 2014).
- Applications in OLEDs: Naphthalene-based materials are used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer and photophysical properties. They have shown promising results in red phosphorescent OLEDs at low doping ratios (Li et al., 2018).
Biodegradation and Environmental Remediation
- Anaerobic Degradation: Studies on the anaerobic degradation of naphthalene by sulfate-reducing bacteria have revealed insights into the microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) in the environment. This research contributes to understanding the bioremediation of PAH-contaminated sites (Meckenstock et al., 2000).
Photophysical and Electronic Properties
- Aggregation-Induced Emission: Naphthalene diimide derivatives exhibit aggregation-induced emission (AIE) properties. These properties are crucial for applications in OLEDs and potentially in biomedical imaging (Kumari et al., 2020).
Chemical Synthesis and Catalysis
- Gold-Catalyzed Dimerization: A protocol for synthesizing 2-phenylnaphthalene, similar to this compound, involves gold-catalyzed dimerization. This process highlights the use of naphthalene derivatives in advanced organic synthesis (Wang et al., 2011).
将来の方向性
Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . They are also used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Therefore, the future research directions for 2-(4-Phenylphenyl)naphthalene could involve exploring its potential applications in these areas.
作用機序
Target of Action
Naphthoquinones, a class of compounds that includes naphthalene derivatives, have been reported to exhibit anticancer action and other pharmacological properties
Mode of Action
The mode of action of 2-(4-Phenylphenyl)naphthalene is currently unknown. Naphthoquinones, which are structurally related, have been reported to exhibit various mechanisms of action, depending on their structural differences . It is plausible that this compound may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Naphthalene and its derivatives have been shown to enhance the biodegradation of phenanthrene by pseudomonas sp, suggesting that they may affect microbial metabolic pathways
Pharmacokinetics
Its metabolites are stable enough to travel through the circulation and impact the lung . Physiologically based pharmacokinetic (PBPK) models have been used to estimate internal doses of naphthalene . Similar studies could be conducted for this compound to understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given its structural similarity to naphthalene, it may exhibit similar effects, such as inducing respiratory tract toxicity . .
生化学分析
Biochemical Properties
It is known that naphthalene and its derivatives, including 2-(4-Phenylphenyl)naphthalene, can interact with various enzymes and proteins .
Cellular Effects
It is known that naphthalene and its derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that naphthalene and its derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways
Transport and Distribution
It is known that naphthalene and its derivatives can interact with various transporters or binding proteins
特性
IUPAC Name |
2-(4-phenylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTKCRFWOKREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)
![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)
![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)
![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)


![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)